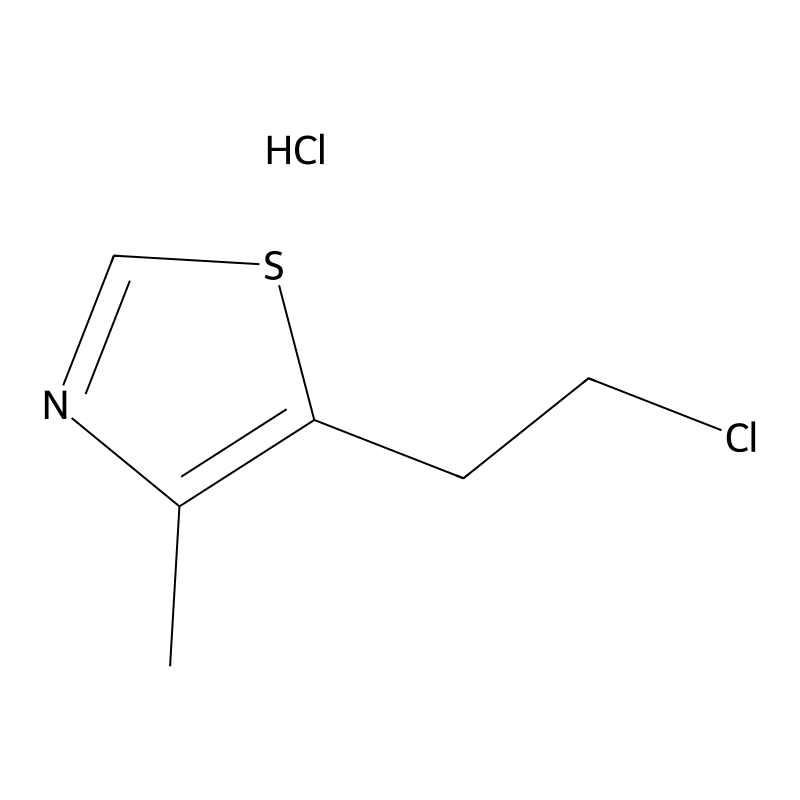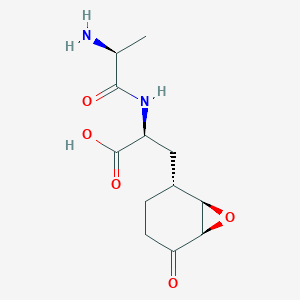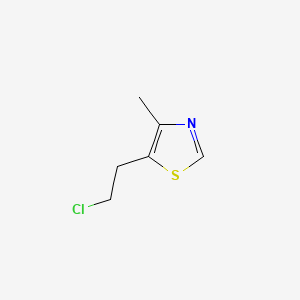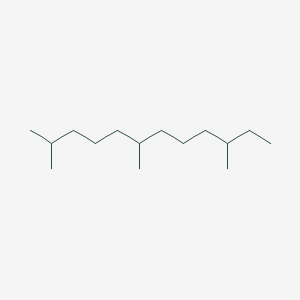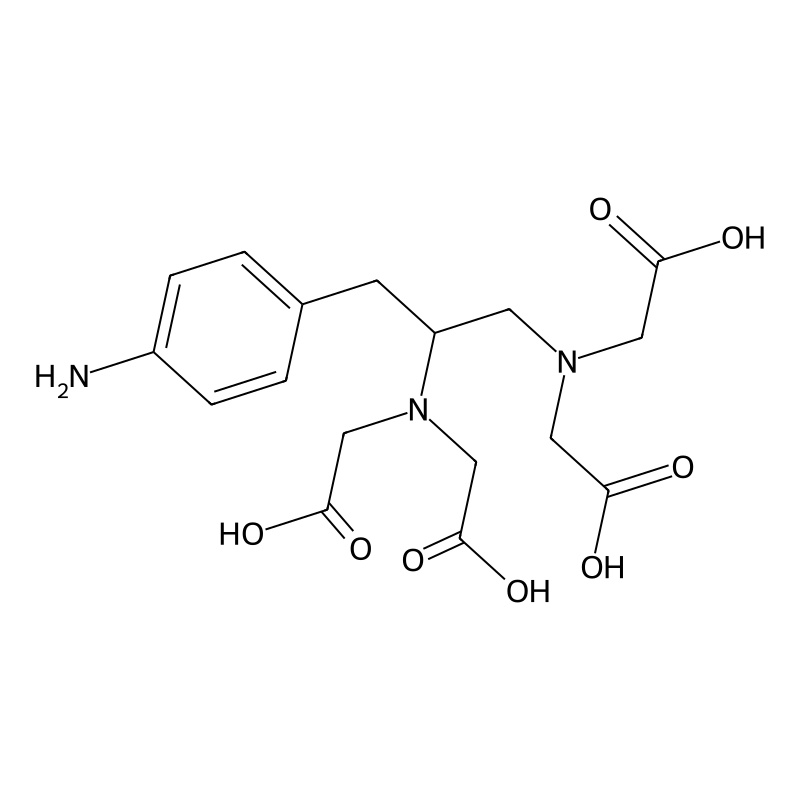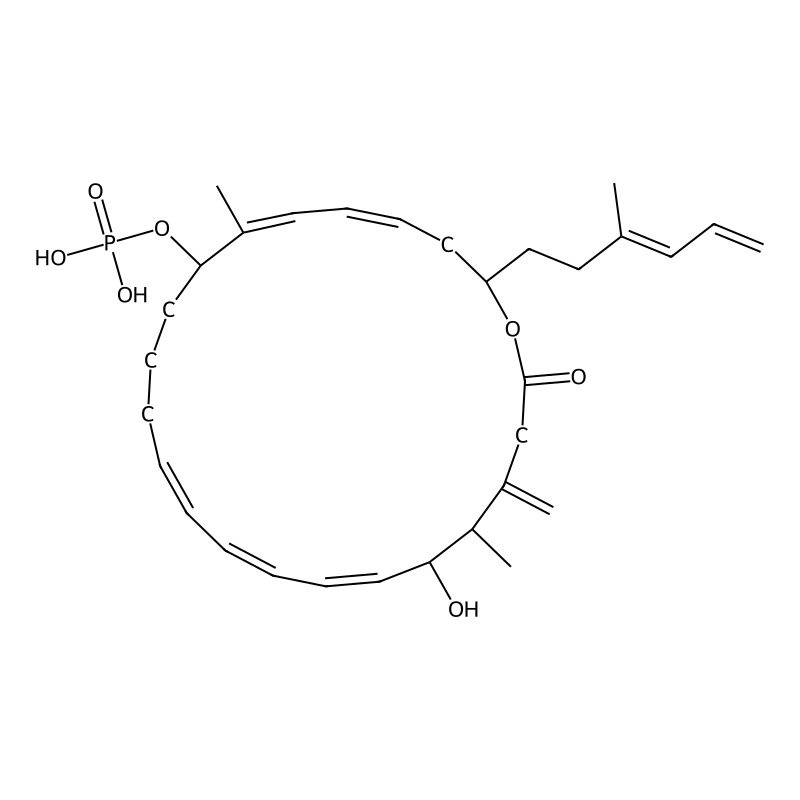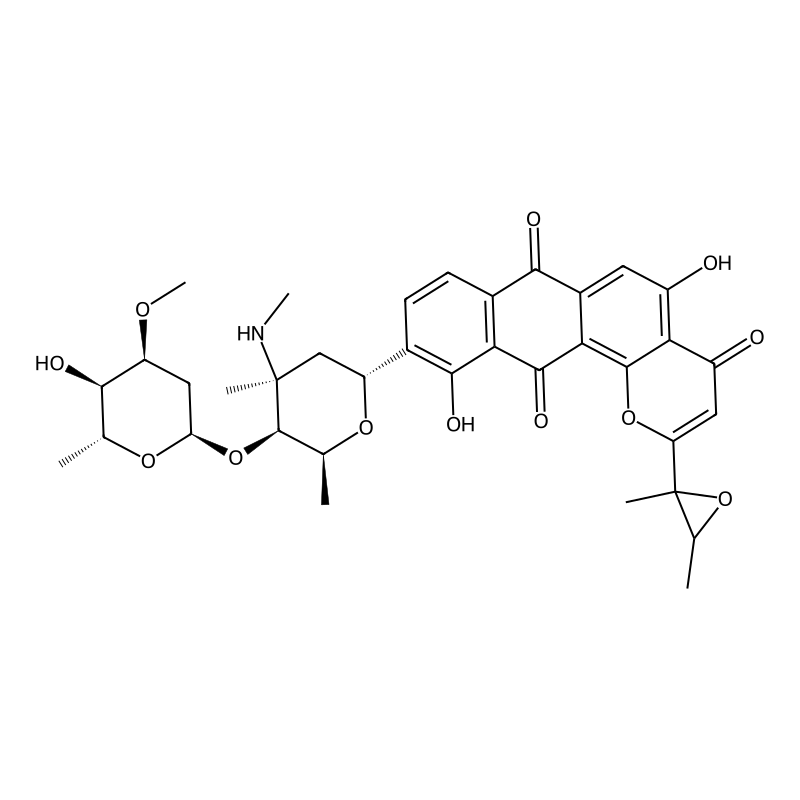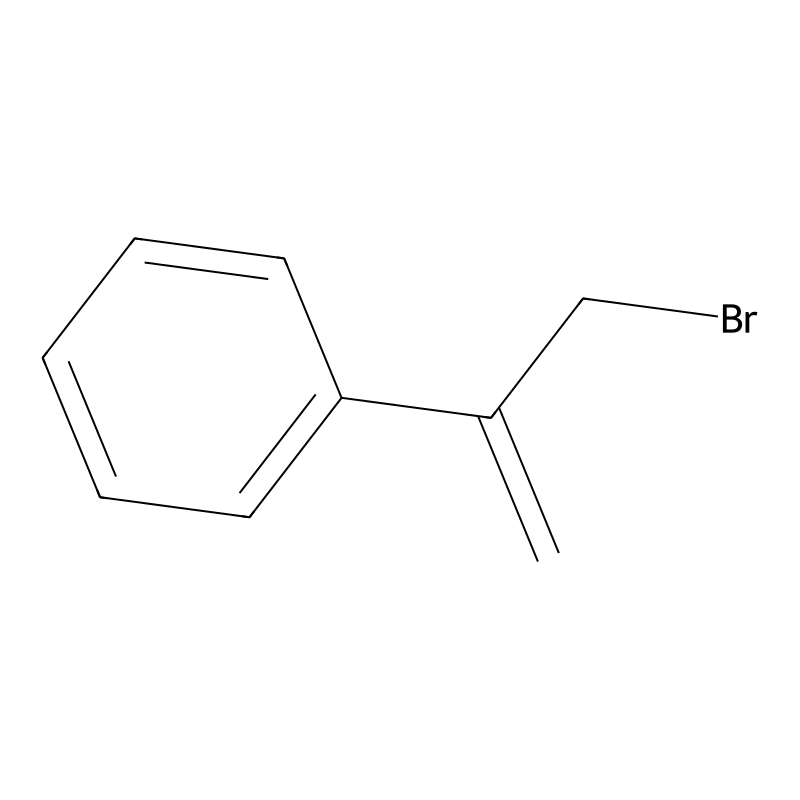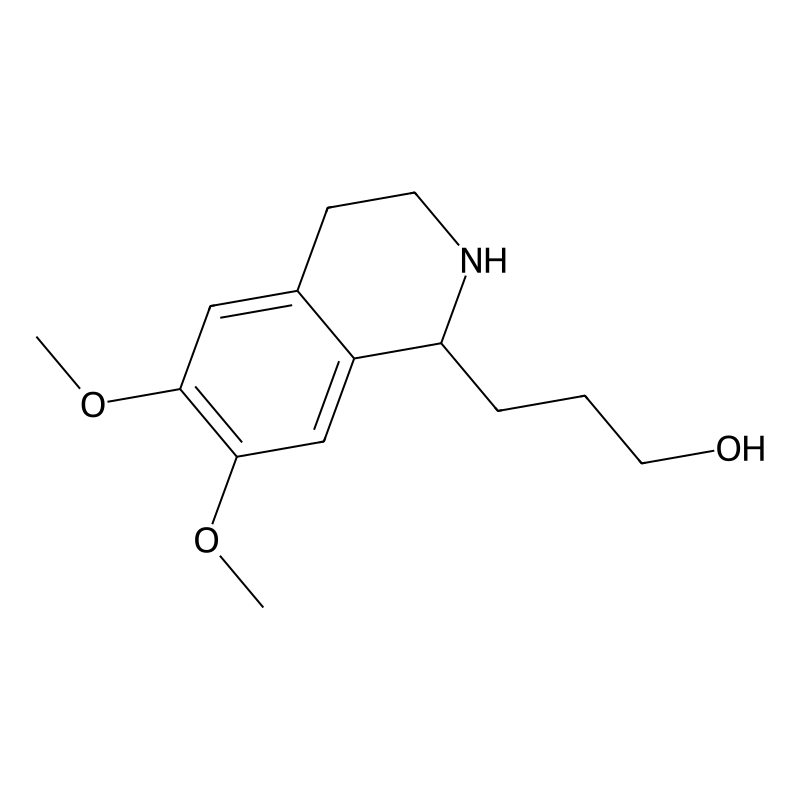3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride
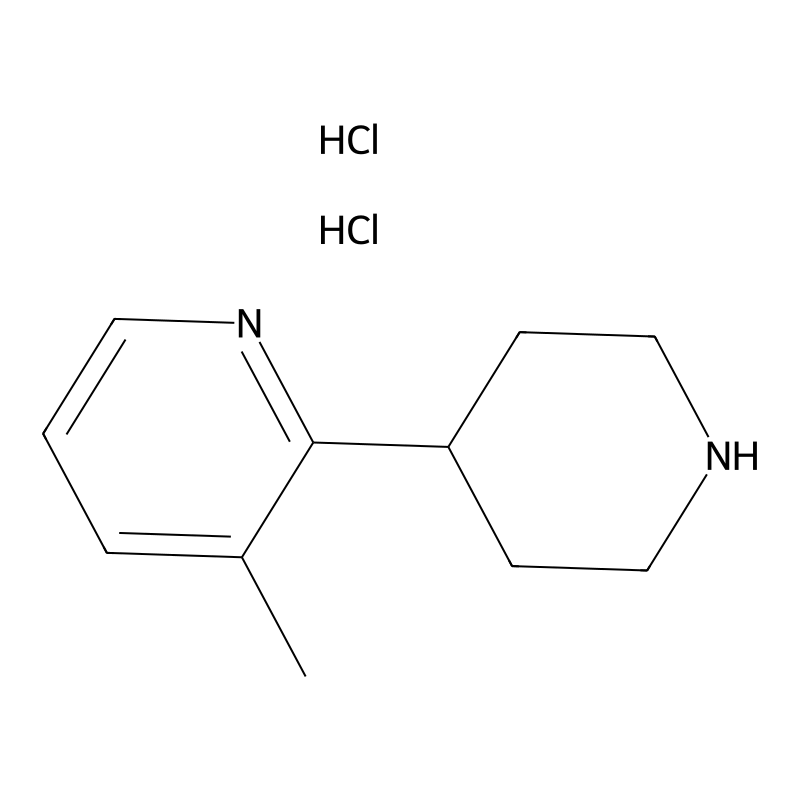
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Pharmacology
Application Summary: In pharmacology, this compound is utilized for its potential as a building block in drug design due to its piperidine moiety, which is a common feature in many pharmaceuticals .
Methods of Application: The compound is often used in the synthesis of various derivatives through reactions like amination and cyclization. These derivatives are then tested for pharmacological activity .
Results and Outcomes: Studies have shown that certain derivatives exhibit promising activity as kinase inhibitors, which could be beneficial in cancer therapy .
Organic Synthesis
Application Summary: 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride serves as a versatile intermediate in organic synthesis, aiding in the construction of complex organic molecules .
Methods of Application: It’s applied in multicomponent reactions, facilitating the one-pot synthesis of various organic compounds, which simplifies the synthetic process .
Results and Outcomes: The use of this compound has enabled the efficient synthesis of complex molecules with high yields and selectivity .
Biochemistry
Application Summary: In biochemistry, the compound is explored for its interaction with biological macromolecules and potential as a biochemical probe .
Methods of Application: It is used in binding studies to understand the interaction between small molecules and proteins or enzymes .
Results and Outcomes: Research has indicated that derivatives of this compound can bind to specific proteins, providing insights into enzyme function and mechanism .
Medicinal Chemistry
Application Summary: This compound is significant in medicinal chemistry for the development of new therapeutic agents .
Methods of Application: It is used to synthesize novel compounds that are then subjected to structure-activity relationship studies to optimize their therapeutic potential .
Results and Outcomes: Derivatives have been found to possess activity against various targets, indicating potential for the development of new drugs .
Analytical Chemistry
Application Summary: In analytical chemistry, it’s used as a standard or reference compound in various analytical techniques .
Methods of Application: It is employed in methods such as chromatography and spectroscopy for the quantification and analysis of chemical substances .
Results and Outcomes: The compound provides a benchmark for analytical accuracy and precision in the measurement of other chemicals .
Chemical Engineering
Application Summary: 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride is used in chemical engineering processes to optimize the synthesis of chemical products .
Methods of Application: It’s involved in process optimization studies to improve reaction conditions and scale-up production .
Results and Outcomes: The application of this compound has led to more efficient and cost-effective chemical production processes .
Neuropharmacology
Application Summary: This compound is investigated for its potential effects on the central nervous system, particularly in the development of treatments for neurodegenerative diseases .
Methods of Application: Derivatives of this compound are synthesized and tested for their ability to cross the blood-brain barrier and interact with neural receptors .
Results and Outcomes: Some derivatives have shown promise in preclinical models as neuroprotective agents or as treatments for conditions like Alzheimer’s disease .
Antimicrobial Research
Application Summary: The antimicrobial properties of piperidine derivatives make them candidates for developing new antibiotics .
Methods of Application: The compound is used to create derivatives that are tested against various bacterial and fungal strains to assess their efficacy .
Results and Outcomes: Certain derivatives have demonstrated significant activity against resistant strains, offering a potential pathway for new antimicrobial drugs .
Cardiovascular Research
Application Summary: In cardiovascular research, this compound’s derivatives are explored for their potential as therapeutic agents for heart diseases .
Methods of Application: These derivatives are subjected to pharmacokinetic and pharmacodynamic studies to evaluate their effects on heart tissue and function .
Results and Outcomes: Research has indicated that some derivatives may have beneficial effects on blood pressure regulation and cardiac rhythm management .
Oncology
Application Summary: The compound is used in oncology to develop new chemotherapeutic agents due to its structural similarity to known anticancer drugs .
Methods of Application: It is incorporated into molecules designed to target specific cancer cell lines, and their cytotoxicity is evaluated .
Results and Outcomes: Derivatives have been found to exhibit selective toxicity towards certain cancer cells, suggesting potential for targeted therapy .
Agricultural Chemistry
Application Summary: 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride is also used in the synthesis of agrochemicals .
Methods of Application: The compound is utilized to create derivatives that act as pesticides or herbicides, with studies focusing on their safety and effectiveness .
Results and Outcomes: Some derivatives have shown efficacy in controlling pests and weeds, contributing to more sustainable agricultural practices .
Material Science
Application Summary: This compound finds application in material science for the development of novel organic materials with specific properties .
Methods of Application: It is used in the synthesis of organic semiconductors, conductive polymers, and other materials with unique electrical properties .
Catalysis Research
Application Summary: This compound is studied for its role as a ligand in catalytic systems, particularly in hydrogenation reactions .
Methods of Application: It is used to form complexes with metals such as cobalt, ruthenium, and nickel, which serve as nanocatalysts .
Results and Outcomes: These catalysts have been shown to enhance the efficiency of hydrogenation processes, a key reaction in organic synthesis .
Proteomics
Application Summary: In proteomics, derivatives of this compound are used to study protein interactions and functions .
Methods of Application: The compound is incorporated into molecules that can bind to proteins, allowing for the study of protein dynamics and interactions .
Results and Outcomes: This has led to a better understanding of protein structures and the discovery of potential drug targets .
Environmental Chemistry
Application Summary: 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride is utilized in environmental chemistry to detect and quantify pollutants .
Methods of Application: It is used as a standard in chromatographic methods to measure the presence of environmental contaminants .
Results and Outcomes: The compound aids in achieving accurate and reliable measurements, which are crucial for environmental monitoring and protection .
Nanotechnology
Application Summary: The compound is explored for its potential in creating functionalized nanoparticles with specific properties .
Methods of Application: It is used to modify the surface of nanoparticles, which can then be applied in various fields such as medicine and electronics .
Results and Outcomes: These nanoparticles have shown promise in targeted drug delivery and as components in electronic devices .
Chemical Education
Application Summary: This compound is also significant in chemical education, where it is used to demonstrate various chemical reactions and principles .
Methods of Application: It serves as a practical example in teaching synthetic and analytical techniques in chemistry courses .
Results and Outcomes: The use of this compound in educational settings helps students understand complex concepts and develop practical skills .
Computational Chemistry
Application Summary: In computational chemistry, the compound is used in molecular modeling to predict the behavior of chemical systems .
Methods of Application: It is included in simulations to study its interactions at the molecular level and to design new compounds .
Results and Outcomes: These studies have led to the prediction of new materials and the understanding of reaction mechanisms .
3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a methyl group and a piperidine moiety. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry due to its ability to interact with biological targets. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the compound, enhancing its solubility and stability in aqueous solutions.
- Oxidation: This compound can be oxidized to form pyridine N-oxide derivatives using agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can yield corresponding alcohols or amines, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution Reactions: The piperidine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions .
The biological activity of 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride has been of significant interest in pharmacological research. It has shown potential as a ligand for various receptors and enzymes, indicating possible roles in:
- Enzyme Inhibition: The compound may inhibit specific enzymes, which could be beneficial in developing treatments for diseases where enzyme activity is dysregulated.
- Neuropharmacology: Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders .
The synthesis of 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride can be accomplished through several methods:
- Direct Alkylation: The reaction of 3-methylpyridine with piperidine under basic conditions can yield the desired product.
- Cyclization Reactions: Utilizing piperidine derivatives and appropriate electrophiles can lead to the formation of the target compound through cyclization techniques.
- Salt Formation: The final step often involves treating the base form of the compound with hydrochloric acid to produce the dihydrochloride salt .
3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride has diverse applications, including:
- Pharmaceutical Development: It serves as a potential lead compound for drug discovery, particularly in developing new therapeutic agents targeting neurological and metabolic disorders.
- Chemical Research: The compound is utilized as a building block in organic synthesis, aiding in the creation of more complex chemical entities.
- Material Science: Its unique properties may find applications in developing specialty chemicals and materials with specific functionalities .
Studies on the interactions of 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride with biological targets have revealed its potential as an inhibitor for certain enzymes and receptors. These interactions are critical for understanding its mechanism of action and therapeutic potential. Research indicates that it may modulate neurotransmitter systems, contributing to its pharmacological effects .
Several compounds share structural similarities with 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride. Key comparisons include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Piperidin-4-yl)pyridine dihydrochloride | Piperidine attached to pyridine | Used primarily in neuropharmacology studies |
| 5-Methyl-2-(piperidin-4-yloxy)pyridine | Contains an ether linkage | Exhibits different reactivity due to ether group |
| 2-(Piperidin-4-yloxy)pyridine | Lacks methyl substitution | May show different binding affinities |
Uniqueness
3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride stands out due to its specific substitution pattern and dual hydrochloride salt form, which imparts distinct chemical properties that enhance its solubility and bioavailability compared to similar compounds. This uniqueness makes it particularly valuable in both research and industrial applications where specific interactions are crucial .
